molecular formula C11H17NO2 B12982828 (R)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol

(R)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol

Cat. No.: B12982828
M. Wt: 195.26 g/mol
InChI Key: FXXYSWWSUGJPRF-NSHDSACASA-N
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Description

®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol is a chiral compound with significant potential in various fields of scientific research. This compound features an amino group, a hydroxyl group, and an isopropoxy-substituted phenyl ring, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-isopropoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 4-isopropoxybenzaldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol may involve large-scale reductive amination processes followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable chiral separation methods.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 2-(4-isopropoxyphenyl)acetaldehyde or 2-(4-isopropoxyphenyl)acetone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol: The enantiomer of the ®-form, with different biological activity.

    2-Amino-2-(4-methoxyphenyl)ethan-1-ol: A similar compound with a methoxy group instead of an isopropoxy group.

    2-Amino-2-(4-ethoxyphenyl)ethan-1-ol: A similar compound with an ethoxy group instead of an isopropoxy group.

Uniqueness

®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the isopropoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2R)-2-amino-2-(4-propan-2-yloxyphenyl)ethanol

InChI

InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m0/s1

InChI Key

FXXYSWWSUGJPRF-NSHDSACASA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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